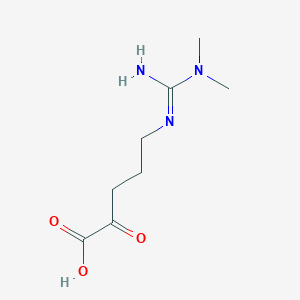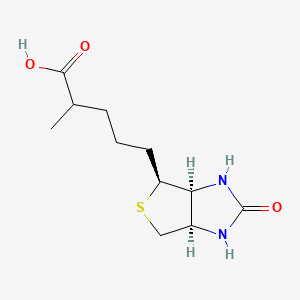
Paricalcitolglukuronid
Übersicht
Beschreibung
Paricalcitol is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure . The chemical formula of Paricalcitol is C27H44O3 .
Synthesis Analysis
A novel strategy was developed for the preparation of paricalcitol via seven-step chemical transformation and one-step microbial transformation .Molecular Structure Analysis
The molecular structure of Paricalcitol is complex, with a molar mass of 416.646 g·mol −1 . Further detailed analysis of the molecular structure of Paricalcitol Glucuronide is not available in the retrieved data.Chemical Reactions Analysis
The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical and Chemical Properties Analysis
Paricalcitol is a small molecule with a weight average of 416.6365 and a monoisotopic weight of 416.329045274 . Further detailed analysis of the physical and chemical properties of Paricalcitol Glucuronide is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Management der chronischen Nierenerkrankung (CKD)
Paricalcitolglukuronid: wurde auf seine Auswirkungen auf den C-reaktiven Protein (CRP)-Spiegel bei CKD-Patienten untersucht. CRP ist ein Marker für eine systemische Entzündung, und seine Reduktion ist vorteilhaft, um das Fortschreiten der CKD zu verhindern {svg_1}. Die orale Supplementierung mit Paricalcitol hat eine signifikante Abnahme des CRP-Spiegels gezeigt, was auf eine potenzielle Rolle bei der therapeutischen Behandlung der CKD hindeutet.
Hämodialyse-Wirksamkeit
Bei Patienten, die sich einer Hämodialyse unterziehen, wurde This compound mit anderen Vitamin-D-Rezeptor-Aktivatoren (VDRAs) verglichen. Es ist effektiver bei der Reduktion von Kalzium- und Phosphorspiegeln, die für das allgemeine Überleben und die Lebensqualität dieser Patienten entscheidend sind {svg_2}. Die Wirksamkeit und das Sicherheitsprofil von Paricalcitol in diesem Zusammenhang machen es zu einer vielversprechenden Option für Hämodialyse-Behandlungsprotokolle.
Prävention von akuten Nierenschäden (AKI)
Studien haben den Einsatz von This compound zur Prävention von AKI untersucht, insbesondere in Modellen, die durch Cisplatin induziert werden. Die Vorbehandlung mit Paricalcitol hat gezeigt, dass sie die Nierenfunktion verbessert, die Entzündungszellinfiltration reduziert und mitochondriale Schäden im Nierengewebe mindert {svg_3}. Dies deutet auf seine potenzielle Anwendung beim Schutz vor medikamenteninduzierter Nephrotoxizität hin.
Wirkmechanismus
Target of Action
Paricalcitol Glucuronide primarily targets the Vitamin D Receptor (VDR) . VDRs are nuclear receptors found in various tissues, including the kidneys, parathyroid glands, intestines, and bones. These receptors play a crucial role in regulating calcium and phosphate homeostasis and parathyroid hormone (PTH) levels .
Mode of Action
Paricalcitol Glucuronide, a metabolite of Paricalcitol, binds to VDRs with high affinity. Upon binding, it activates the receptor, leading to the modulation of gene expression. This activation results in the suppression of PTH synthesis and secretion, thereby helping to manage secondary hyperparathyroidism, particularly in patients with chronic kidney disease .
Biochemical Pathways
The activation of VDR by Paricalcitol Glucuronide influences several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of Paricalcitol Glucuronide involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : The compound is primarily excreted via feces (74%) and urine (16%), with a half-life of 14-20 hours .
Result of Action
At the molecular level, Paricalcitol Glucuronide’s action results in decreased PTH levels, improved calcium and phosphate balance, and enhanced bone mineralization. At the cellular level, it promotes the expression of genes involved in calcium transport and bone formation, while inhibiting those involved in PTH synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Paricalcitol Glucuronide. For instance, acidic environments may affect its absorption and bioavailability. Additionally, interactions with other medications, particularly those affecting liver enzymes, can alter its metabolism and efficacy .
Safety and Hazards
Paricalcitol is classified as having acute toxicity - Category 1, Oral; Acute toxicity - Category 3, Dermal; Carcinogenicity, Category 2; and Reproductive toxicity, Category 2 . It is also suspected of causing cancer and damaging fertility or the unborn child . It is fatal if swallowed and toxic in contact with skin .
Biochemische Analyse
Biochemical Properties
Paricalcitol interacts with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression . Upon binding to the VDR, Paricalcitol activates the receptor, leading to the transcription of genes that control calcium homeostasis and cell differentiation . The glucuronidation of Paricalcitol may alter these interactions, potentially affecting its binding affinity and subsequent biological activity .
Cellular Effects
Paricalcitol influences various cellular processes, primarily through its interaction with the VDR . It plays a crucial role in maintaining calcium homeostasis, impacting cell signaling pathways, and gene expression . The glucuronidation of Paricalcitol could potentially modify these effects, although specific studies on Paricalcitol Glucuronide are currently lacking.
Molecular Mechanism
Paricalcitol’s mechanism of action involves binding to the VDR, leading to the activation of vitamin D responsive genes . This can result in effects such as the suppression of parathyroid hormone synthesis . The glucuronidation of Paricalcitol could potentially alter its binding interactions with the VDR and other biomolecules, thereby influencing its mechanism of action .
Temporal Effects in Laboratory Settings
The parent compound, Paricalcitol, has been shown to effectively reduce parathyroid hormone levels in patients with chronic kidney disease .
Dosage Effects in Animal Models
Studies on Paricalcitol have shown its effectiveness in reducing parathyroid hormone levels in a dose-dependent manner .
Metabolic Pathways
Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4 . The glucuronidation of Paricalcitol would involve the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the addition of glucuronic acid to a variety of substrates .
Transport and Distribution
Paricalcitol is primarily excreted via hepatobiliary excretion . The transport and distribution of Paricalcitol Glucuronide within cells and tissues would likely involve various transport proteins, particularly those involved in the transport of glucuronides .
Subcellular Localization
The parent compound, Paricalcitol, is known to bind to the VDR, which is located in the cell nucleus . The glucuronidation of Paricalcitol could potentially influence its subcellular localization.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXNIVOZPYUJN-ILMLGNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858277 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260588-15-5 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)



